(8R)-8-hydroxynonanoic acid

Description

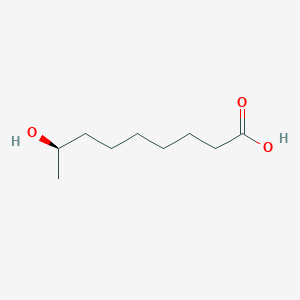

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H18O3 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

(8R)-8-hydroxynonanoic acid |

InChI |

InChI=1S/C9H18O3/c1-8(10)6-4-2-3-5-7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m1/s1 |

InChI Key |

ZQGUXJLCOPSLHD-MRVPVSSYSA-N |

SMILES |

CC(CCCCCCC(=O)O)O |

Isomeric SMILES |

C[C@H](CCCCCCC(=O)O)O |

Canonical SMILES |

CC(CCCCCCC(=O)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Discovery and Identification in Biological Systems

(8R)-8-hydroxynonanoic acid has been identified as a key component in the chemical signaling of certain nematode species. Its discovery has been pivotal in understanding the complex language of chemical cues that govern nematode behavior and development.

This compound is a known metabolite in the model organism Caenorhabditis elegans. ebi.ac.uk In this nematode, it serves as a functional parent to ascaroside #10 (ascr#10), a signaling molecule involved in developmental regulation. ebi.ac.uk Ascr#10 is formed by the condensation of this compound with the dideoxysugar ascarylose (B1226638). ebi.ac.uk The biosynthesis of these ascarosides is linked to peroxisomal β-oxidation. ebi.ac.uk

The compound has also been detected in the sour paste nematode, Panagrellus redivivus. ebi.ac.uk In P. redivivus, specific ascarosides act as sex-specific attractants, highlighting the role of this compound derivatives in the chemical ecology of this species. ebi.ac.uk

Table 1: Occurrence of this compound in Nematodes

| Nematode Species | Role of this compound | Key Associated Ascaroside |

| Caenorhabditis elegans | Precursor to signaling molecules | ascr#10 |

| Panagrellus redivivus | Component of sex-specific attractants | dhas#18 (a derivative) |

This table summarizes the identified roles of this compound in two nematode species.

While prominently studied in nematodes, the broader distribution of this compound as a metabolite in other organisms is an area of ongoing research. Fatty acids and their derivatives are ubiquitous in biological systems, suggesting that this compound could be present in other life forms. For instance, nonanoic acid, the parent compound of this compound, is found naturally in the oil of pelargonium and possesses antifungal properties. ebi.ac.uk

Occurrence in Nematodes (e.g., Caenorhabditis elegans, Panagrellus redivivus)

Methodologies for Natural Product Isolation

The isolation of this compound and its derivatives from biological sources requires a multi-step approach to separate it from complex mixtures.

The initial step in isolating this compound from a biological matrix, such as the liquid culture supernatant of nematodes, typically involves lyophilization (freeze-drying). nih.gov The dried residue is then subjected to solvent extraction, commonly using methanol (B129727), to dissolve the target compounds along with other metabolites. nih.gov The resulting extract is a complex mixture that requires further purification. nih.gov

Common extraction techniques for organic compounds from biological matrices include:

Solid Phase Extraction (SPE): This technique is widely used for its robustness in cleaning up samples. nih.gov However, care must be taken as it can sometimes lead to ion suppression in subsequent analysis. nih.gov

Liquid-Liquid Extraction: This method separates compounds based on their differential solubilities in two immiscible liquids.

Supercritical Fluid Extraction: This technique uses a supercritical fluid, often carbon dioxide, as the extraction solvent.

Following initial extraction, chromatographic techniques are essential for purifying this compound.

Reverse-Phase Chromatography: This is a common method for purifying this compound and its derivatives. nih.gov In this technique, the stationary phase is nonpolar, and the mobile phase is a polar solvent. The separation is based on the hydrophobic character of the molecules. For ascaroside isolation from nematode exometabolomes, the crude extract is often adsorbed onto Celite and fractionated on a reverse-phase C18 solid-phase extraction (SPE) cartridge using a gradient of methanol in water. nih.gov

High-Performance Liquid Chromatography (HPLC): For final purification, semi-preparative HPLC is often employed. nih.gov This allows for the separation of closely related compounds with high resolution. For instance, fractions from the initial C18 SPE can be further purified using an HPLC system equipped with a suitable column (e.g., ODS-4 HE) and a gradient elution program, such as acetonitrile (B52724) in aqueous acetic acid. nih.gov

Flash Chromatography: This is a rapid form of column chromatography that uses pressure to speed up the flow of the solvent. It has been used in the purification of synthetic this compound, often with a methanol gradient. frontiersin.org

Table 2: Chromatographic Methods for this compound Purification

| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Application |

| Reverse-Phase SPE | C18 | Methanol/Water gradient | Initial fractionation of crude extract nih.gov |

| Semi-preparative HPLC | ODS-4 HE | Acetonitrile/Aqueous Acetic Acid gradient | Final purification of isolated fractions nih.gov |

| Flash Chromatography | Silica (B1680970) Gel | Methanol gradient | Purification of synthetic compound frontiersin.org |

This table outlines the common chromatographic techniques used in the purification of this compound.

Biosynthetic Pathways and Enzymatic Mechanisms

Endogenous Biosynthesis Routes

The endogenous production of (8R)-8-hydroxynonanoic acid is intrinsically linked to fatty acid metabolism, particularly within the peroxisomes. The process begins with longer-chain fatty acids that undergo shortening and modification to yield the final nine-carbon hydroxylated structure.

Precursor Identification and Metabolic Intermediates

The biosynthesis of this compound originates from longer-chain fatty acids. These precursors undergo a series of enzymatic reactions, primarily through the β-oxidation pathway, to be shortened to the required C9 length. In the context of ascaroside biosynthesis in C. elegans, the fatty acid side chains are derived from peroxisomal β-oxidation. ebi.ac.uk This pathway systematically shortens fatty acids, and the resulting intermediates are then available for further modifications, including hydroxylation.

Role of Fatty Acid β-Oxidation Pathways (e.g., Peroxisomal β-Oxidation)

Fatty acid β-oxidation is a catabolic process that breaks down fatty acid molecules to generate acetyl-CoA. wikipedia.org This process occurs in both mitochondria and peroxisomes. nih.gov In the context of this compound biosynthesis, peroxisomal β-oxidation is particularly crucial. ebi.ac.uk This pathway involves a cycle of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. wikipedia.orgaocs.org Each cycle shortens the fatty acyl-CoA chain by two carbon atoms. wikipedia.org The chain-shortened fatty acids are then shuttled to become substrates for hydroxylation. Studies in C. elegans have identified key enzymes in the peroxisomal β-oxidation pathway, such as the enoyl-CoA hydratase MAOC-1, ACOX-1, and DHS-28, as being important for ascaroside biosynthesis, which includes the formation of the this compound moiety. ebi.ac.uk

Specificity of (ω-1) Hydroxylation in Biological Systems

The hydroxylation of the nonanoic acid chain occurs at the (ω-1) position, which is the second to last carbon atom from the methyl end. This specific hydroxylation is a critical step in the biosynthesis of this compound and related compounds. This regioselectivity is determined by the specific enzymes involved, primarily from the cytochrome P450 superfamily. These enzymes can distinguish between different positions on the fatty acid chain, ensuring that the hydroxyl group is added at the correct location to confer the specific biological activity of the resulting molecule.

Enzymology of this compound Formation

The formation of this compound is catalyzed by a specific set of enzymes that exhibit high regio- and stereoselectivity. Understanding these enzymes is key to elucidating the complete biosynthetic pathway.

Characterization of Key Enzymes Involved in its Biosynthesis

The primary enzymes responsible for the formation of hydroxylated fatty acids are hydroxylases and monooxygenases. These enzymes introduce a hydroxyl group onto the fatty acid backbone.

Cytochrome P450 monooxygenases (CYPs) are a major class of enzymes involved in the hydroxylation of fatty acids. researchgate.netnih.gov These enzymes utilize a heme cofactor and a reductase partner to transfer electrons from NADPH to molecular oxygen, activating one oxygen atom for insertion into the substrate. researchgate.netresearchgate.net While direct evidence for a specific CYP in the endogenous synthesis of this compound in nematodes is still being fully elucidated, the role of CYPs in ω- and (ω-1)-hydroxylation of fatty acids is well-established in various organisms. researchgate.netresearchgate.net

Baeyer-Villiger monooxygenases (BVMOs) are another class of monooxygenases that can perform hydroxylations, although they are more commonly known for catalyzing the oxidation of ketones to esters or lactones. rug.nlresearchgate.net BVMOs are flavin-dependent enzymes that use NAD(P)H and molecular oxygen. rug.nl While their direct involvement in the primary biosynthetic pathway of this compound is not as clearly defined as that of CYPs, engineered BVMOs have been utilized in biocatalytic systems to produce 9-hydroxynonanoic acid from renewable fatty acid sources like oleic acid. nih.govgoogle.com This demonstrates their potential for catalyzing such hydroxylation reactions. The process often involves a cascade of enzymatic reactions, starting with a hydratase to introduce a hydroxyl group, followed by an alcohol dehydrogenase and then the BVMO. nih.govgoogle.com

Table 1: Key Enzyme Classes in Hydroxynonanoic Acid Biosynthesis

| Enzyme Class | Function | Cofactor(s) | Example Organism/System |

| Cytochrome P450 Monooxygenases (CYPs) | Catalyze the insertion of an oxygen atom into a substrate, leading to hydroxylation. researchgate.netresearchgate.net | Heme, NADPH | Saccharomyces cerevisiae (engineered for 8-hydroxyoctanoic acid production) nih.gov |

| Baeyer-Villiger Monooxygenases (BVMOs) | Catalyze the oxidation of ketones to esters/lactones; can also perform hydroxylations. rug.nlresearchgate.net | FAD/FMN, NAD(P)H | Pseudomonas putida (engineered in E. coli for C9 chemical production) nih.gov |

| Fatty Acid β-Oxidation Enzymes | Shorten long-chain fatty acids to provide the C9 backbone. ebi.ac.ukwikipedia.org | FAD, NAD+ | Caenorhabditis elegans ebi.ac.uk |

Alcohol Dehydrogenases and Hydratases

The primary enzymatic route to hydroxylated fatty acids involves the action of hydratases, specifically fatty acid hydratases (FAHs), which catalyze the addition of water across a carbon-carbon double bond. nih.govmdpi.com These enzymes, classified under EC 4.2.1.x, are of significant interest as they enable the highly regio- and enantiospecific hydration of alkenes with perfect atom economy, a transformation that is challenging to achieve through traditional organic chemistry. nih.gov FAHs, often referred to as oleate (B1233923) hydratases, are the most studied group of enzymes for this purpose and are found exclusively in microorganisms. mdpi.comresearchgate.net They are responsible for converting unsaturated fatty acids into their corresponding hydroxy fatty acids. mdpi.comresearchgate.net

While hydratases are central to the direct formation of the hydroxyl group, alcohol dehydrogenases (ADHs) (EC 1.1.1.1) represent another critical class of enzymes in pathways that may lead to or modify hydroxy fatty acids. wikipedia.org ADHs catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing coenzymes like NAD⁺ or NADP⁺. wikipedia.orgworthington-biochem.com In the context of fatty acid metabolism, ADHs can be involved in pathways that either generate a hydroxyl group through the reduction of a keto group or oxidize an existing hydroxyl group. nih.govfrontiersin.org For instance, ADHs can be combined with other enzymes in cascade reactions to produce various valuable molecules. mdpi.com The interplay between hydratases and dehydrogenases allows for a versatile range of synthetic possibilities, starting from unsaturated fatty acids. mdpi.com

Stereospecificity of Enzymatic Reactions (e.g., (8R)-specificity)

A hallmark of enzymatic reactions is their high degree of stereospecificity, and the biosynthesis of this compound is a prime example. The "(8R)" designation indicates that the hydroxyl group at the 8th carbon position has a specific three-dimensional orientation. This precise stereochemical outcome is dictated by the enzyme's active site architecture.

Fatty acid hydratases (FAHs) are known to catalyze regio- and stereo-selective hydration of unsaturated fatty acids. nih.gov The enzyme orients the substrate, a precursor like a nonenoic acid, in its active site in a very specific manner. This precise positioning ensures that the water molecule attacks the double bond from a particular face, leading to the formation of the (R)-enantiomer exclusively. The ability of enzymes to create a single enantiomer is critical, as different stereoisomers can have vastly different biological activities. ebi.ac.uk For example, some alcohol dehydrogenases isolated from Lactobacillus species have been identified to be (R)-specific, producing chiral alcohols with the R-configuration from corresponding ketones. nih.gov This inherent specificity of enzymes like hydratases and dehydrogenases is fundamental to producing enantiomerically pure compounds such as this compound. researchgate.netacs.org

Gene Expression and Regulation of Biosynthetic Enzymes

The production of enzymes involved in this compound biosynthesis is tightly controlled at the genetic level. Gene expression can be regulated at multiple stages, including transcription and translation, ensuring that the necessary enzymes are synthesized only when required. pressbooks.pub In eukaryotes, gene regulation is complex, with each gene often being regulated independently. pressbooks.pub

For fatty acid metabolism, the expression of the requisite enzymes is often influenced by the presence of substrates or by the organism's metabolic state. For example, in the nematode C. elegans, the biosynthesis of ascarosides, for which this compound is a precursor, is regulated by sensory input and population density. ebi.ac.uk This suggests that the expression of the biosynthetic genes, likely including those for specific hydratases and dehydrogenases, is under environmental control. Analysis of gene expression data in C. elegans supports a model where sex-specific regulation of peroxisomal β-oxidation, a pathway linked to fatty acid metabolism, results in different ascaroside profiles. ebi.ac.uk

In microorganisms, the genes encoding enzymes like alcohol dehydrogenases are also subject to regulation. In Saccharomyces cerevisiae, seven different genes for ADH have been identified. worthington-biochem.com The expression of some, like ScADH1, is induced by glucose to produce ethanol (B145695), while others, like ScADH2, are repressed by glucose and function to convert ethanol to acetaldehyde. worthington-biochem.com Similarly, the genes for fatty acid hydratases would be part of regulated pathways, with their expression potentially induced by the presence of fatty acids and controlled by broader metabolic signals within the cell. mdpi.comnih.gov

Enzyme Kinetics and Mechanistic Studies (e.g., Oxygen-18 labeling)

Table 1: Key Concepts in Enzyme Kinetics

| Kinetic Parameter | Description | Significance |

| Vₘₐₓ | The maximum rate of the reaction when the enzyme is saturated with substrate. | Indicates the catalytic capacity of the enzyme. |

| Kₘ | The substrate concentration at which the reaction rate is half of Vₘₐₓ. | Represents the enzyme's affinity for the substrate; a lower Kₘ indicates higher affinity. nih.gov |

| kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. | Measures the catalytic activity of the enzyme. |

| kcat/Kₘ | The specificity constant or catalytic efficiency. | Reflects the enzyme's overall efficiency in converting substrate to product. nih.gov |

Mechanistic studies often employ isotopic labeling to trace the path of atoms during a reaction. Oxygen-18 (¹⁸O) labeling is a powerful technique to determine the origin of the oxygen atom in the hydroxyl group of this compound. nih.gov In a hydratase-catalyzed reaction, the enzyme adds a water molecule to the fatty acid precursor. By conducting the reaction in water enriched with ¹⁸O (H₂¹⁸O), one can determine if the oxygen in the resulting hydroxyl group comes from the water or from another source. acs.org If the hydratase mechanism is operative, the ¹⁸O from the solvent will be incorporated into the product. researchgate.netrsc.org This method has been used to confirm that the carboxyl oxygens of free fatty acids can be exchanged with water oxygens, a process catalyzed by certain lipases. researchgate.net Similar experiments with hydratases would confirm that the solvent water is the source of the hydroxyl oxygen, solidifying our understanding of the reaction mechanism.

Metabolic Roles and Biological Functions in Model Systems

Role as a Semiochemical and Pheromone Precursor

(8R)-8-hydroxynonanoic acid is a key precursor in the biosynthesis of ascarosides, a class of signaling molecules that govern many aspects of nematode life. nih.govacs.org These glycolipid pheromones mediate a wide range of behaviors and developmental decisions, from sexual attraction to entering a state of arrested development. nih.govpnas.org The structural foundation provided by this compound is fundamental to the creation of a diverse chemical language used for communication. ebi.ac.uk

In the nematode Caenorhabditis elegans, this compound serves as the direct fatty acid-like side chain for the synthesis of specific ascarosides. The formation occurs through the formal condensation of the (R)-hydroxy group at the 8th carbon of the nonanoic acid chain with the dideoxysugar ascarylose (B1226638). ebi.ac.uk This process gives rise to a foundational ascaroside known as ascr#10. ebi.ac.uk

Further derivatization of this core structure leads to a greater diversity of signaling molecules. For instance, hbas#10 is formed by the attachment of a p-hydroxybenzoic acid group to the 4'-position of the ascarylose sugar of ascr#10. This modular assembly, where different chemical moieties are added to a common scaffold, allows for the generation of a wide array of signals from a limited set of precursor molecules. caltech.edu The biosynthesis of these molecules is a highly regulated process, suggesting dedicated enzymatic pathways for their creation. caltech.edu

Table 1: Ascaroside Derivatives of this compound

| Compound Name | Precursor | Key Structural Feature | Biological Role |

| ascr#10 | This compound | Unmodified ascarylose attached to the C9 fatty acid chain. ebi.ac.uk | Hermaphrodite attractant; biosynthetic precursor to ascr#3. nih.govebi.ac.uk |

| hbas#10 | ascr#10 | p-hydroxybenzoic acid attached to the ascarylose sugar. | Ascaroside pheromone component. |

This table summarizes key ascaroside derivatives originating from this compound and their established roles in nematodes.

Ascarosides, including those derived from this compound, are central to the regulation of the nematode life cycle, particularly the entry into the stress-resistant dauer larval stage. nih.gov This alternative developmental stage is triggered by environmental cues such as high population density and limited food, which are communicated through the concentration and composition of secreted ascarosides. mdpi.com

While a complex mixture of ascarosides acts as the "dauer pheromone," individual components can have distinct and sometimes synergistic effects. High concentrations of certain ascarosides signal overcrowding, prompting L1 and L2 larvae to enter the non-aging dauer stage instead of developing into reproductive adults. ebi.ac.uk Beyond dauer formation, ascarosides regulate a spectrum of behaviors. For example, male-produced ascr#10 acts as a potent attractant for hermaphrodites, demonstrating the sex-specific nature of this chemical signaling. nih.gov Conversely, other ascarosides can act as repellents or induce aggregation. nih.gov This functional diversity underscores the complexity of the ascaroside language in orchestrating social and developmental responses within a nematode population.

Research has shown that the biological activity of ascarosides is highly dependent on their precise chemical structure. nih.govmdpi.com Even minor modifications to the molecule, such as the length or saturation of the fatty acid side chain, or the nature of the group attached to the ascarylose sugar, can dramatically alter its function. ebi.ac.uk For instance, while male-produced ascr#10 (with a saturated nine-carbon side chain) is a strong hermaphrodite attractant, the closely related ascr#3 (which has an unsaturated nine-carbon side chain) is a primary component of the hermaphrodite-produced male attractant and dauer pheromone. nih.govebi.ac.uk

This high degree of specificity suggests that the ascarosides interact with a suite of highly selective G protein-coupled receptors (GPCRs) located in the chemosensory neurons of the nematodes. mdpi.com The distinct structure of each ascaroside determines which receptors it can bind to, thereby triggering a specific downstream signaling cascade that results in a particular behavioral or developmental outcome. mdpi.com This structure-activity relationship allows for a nuanced and finely-tuned communication system, preventing cross-talk between different signals and enabling responses that are appropriate to the specific chemical cues present in the environment. mdpi.com

Impact of Ascaroside Derivatives on Development and Behavior (e.g., dauer formation)

Involvement in Lipid Metabolism Pathways (Non-Human/Mechanistic)

This compound is not only a building block for semiochemicals but is also integrated into core lipid metabolic processes. Its biosynthesis and subsequent modifications are intrinsically linked to fatty acid metabolism, particularly peroxisomal β-oxidation.

The fatty acid side chains of ascarosides, including the nine-carbon chain of this compound, are generated through the process of peroxisomal β-oxidation. nih.govacs.org In nematodes, this pathway shortens very long-chain fatty acids in a stepwise manner, removing two-carbon units in each cycle. caltech.edu This iterative process produces a variety of fatty acid chains of different lengths, which are then incorporated into ascarosides. pnas.org The enzymes involved, such as acyl-CoA oxidases (ACOX), are crucial for this process and their substrate specificities help determine the profile of ascarosides produced. pnas.org

Beyond its role as a precursor, evidence from rat liver studies indicates that 4-hydroxynonanoic acid (an isomer) can be further catabolized to form acetyl-CoA and propionyl-CoA. nih.gov These molecules are central intermediates in cellular metabolism and can enter the citric acid cycle for energy production. nih.gov This demonstrates a direct link between the catabolism of a hydroxy fatty acid and the central energy-generating pathways of the cell, illustrating its complete integration into fatty acid cycling and disposal.

This compound and its close analogs serve as versatile substrates for a variety of enzymatic modifications across different organisms, leading to a wide range of functional molecules.

In Nematodes: As previously discussed, this compound is the foundational substrate for ascr#10, which is then further derivatized to create molecules like hbas#10. ebi.ac.uk This modular derivatization is a key strategy for expanding the chemical vocabulary of nematodes. acs.org

In Rat Liver: In a mammalian model system, 4-hydroxynonanoic acid is a substrate for further oxidation. semanticscholar.org Enzymes in the rat liver can hydroxylate it at the ω (carbon 9) and ω-1 (carbon 8) positions, yielding 4,9-dihydroxynonanoic acid and 4,8-dihydroxynonanoic acid, respectively. These dihydroxy acids are then subject to further catabolism. semanticscholar.org

In Biocatalytic Systems: In engineered microorganisms, ω-hydroxynonanoic acid can be produced from renewable resources like oleic acid through a multi-enzyme cascade. researchgate.net This ω-hydroxy fatty acid can then serve as a substrate for other enzymes, such as Baeyer-Villiger monooxygenases, to produce valuable dicarboxylic acids or other specialty chemicals. researchgate.net

In Bacteria: While not directly involving the nine-carbon variant, studies on the marine bacterium Photobacterium have shown that hydroxyoctanoic acid is incorporated into the structure of cyclodepsipeptides, which have anti-quorum sensing activity. This suggests a potential role for hydroxy fatty acids like this compound as substrates in the biosynthesis of complex secondary metabolites in bacteria. mdpi.com

Table 2: Examples of Downstream Derivatization of Hydroxynonanoic Acid

| Organism/System | Substrate | Enzyme/Pathway | Product |

| Caenorhabditis elegans | This compound | Ascaroside Biosynthesis | ascr#10 |

| Caenorhabditis elegans | ascr#10 | Ascaroside Biosynthesis | hbas#10 |

| Rat Liver | 4-Hydroxynonanoic acid | ω- and ω-1 Oxidation | 4,9-dihydroxynonanoic acid & 4,8-dihydroxynonanoic acid |

| Engineered Microbes | ω-Hydroxynonanoic acid | Baeyer-Villiger Monooxygenase | 1,10-Decanedioic acid (Sebacic acid) |

This table provides examples of how hydroxynonanoic acid is used as a substrate for further enzymatic modification in different biological contexts.

Chemical Synthesis Strategies and Stereoselective Approaches

Total Synthesis Methods for (8R)-8-Hydroxynonanoic Acid

Total synthesis provides a pathway to complex molecules from simpler, often achiral, starting materials. For this compound, this involves the creation of the nine-carbon chain and the stereoselective introduction of the hydroxyl group at the C8 position.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. acs.orgnih.gov After the desired chiral center is created, the auxiliary is removed and can often be recovered. acs.org

A plausible synthetic route to this compound using this approach could start from a simple precursor like 8-oxononanoic acid. The strategy would involve the following conceptual steps:

Attachment of Chiral Auxiliary: The carboxylic acid end of 8-oxononanoic acid could be coupled with a chiral auxiliary, such as a pseudoephenamine or an Evans oxazolidinone, to form a chiral amide or ester. harvard.edu

Stereoselective Reduction: The ketone at the C8 position would then be reduced to a hydroxyl group. The presence of the bulky, stereochemically defined auxiliary would shield one face of the carbonyl group, forcing the reducing agent (e.g., a borohydride (B1222165) derivative) to attack from the less hindered face. This directed attack results in the formation of the desired (8R)-hydroxyl stereocenter.

Removal of Auxiliary: The final step would involve the hydrolytic cleavage of the auxiliary to reveal the carboxylic acid functional group of the target molecule, this compound.

The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity in the reduction step.

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. rsc.orgfrontiersin.org This approach is highly efficient and atom-economical. For the synthesis of this compound, a key step would be the asymmetric reduction of a C8-keto precursor, such as methyl 8-oxononanoate.

The Noyori asymmetric hydrogenation is a powerful example of this strategy. harvard.edu In this method, a ruthenium catalyst complexed with a chiral BINAP ligand can hydrogenate ketones to alcohols with exceptionally high enantioselectivity. harvard.edu A potential synthetic sequence is:

Preparation of Precursor: Esterification of 8-oxononanoic acid to yield methyl 8-oxononanoate.

Asymmetric Hydrogenation: The keto-ester would be subjected to hydrogenation using a catalyst like Ru(II)-[(R)-BINAP]Cl2. The (R)-configured ligand would direct the hydrogenation to produce methyl (8R)-8-hydroxynonanoate with high enantiomeric excess (ee).

Hydrolysis: The final step would be the saponification of the methyl ester to afford the target this compound.

The effectiveness of this method relies on the catalyst's ability to differentiate between the two prochiral faces of the ketone.

| Catalytic System | Catalyst Type | Proposed Application | Key Advantage |

| Noyori Hydrogenation | Chiral Ruthenium-BINAP complex | Asymmetric reduction of an 8-oxo-nonanoate precursor | High enantioselectivity and catalytic efficiency rsc.orgharvard.edu |

| CBS Reduction | Chiral oxazaborolidine catalyst | Asymmetric reduction of an 8-oxo-nonanoate precursor with borane | Predictable stereochemical outcome and mild reaction conditions |

Chiral Auxiliary-Based Syntheses

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis merges the advantages of chemical and enzymatic reactions, utilizing enzymes for steps that are challenging to achieve with conventional chemistry, particularly for achieving high regio- and stereoselectivity under mild conditions. nih.govnih.gov

The most direct chemoenzymatic routes to this compound involve the selective hydroxylation of a nonanoic acid precursor. Research has identified specific enzymes capable of this transformation.

Cytochrome P450 Monooxygenases (CYPs): Several studies have demonstrated the production of 8-hydroxynonanoic acid from precursors like oleic acid or nonanoic acid itself using engineered microorganisms. rsc.org A multi-enzyme cascade has been constructed in E. coli where oleic acid is first converted to n-octanoic acid, which is then hydroxylated by a cytochrome P450 monooxygenase (CYP153A) to yield 8-hydroxynonanoic acid. rsc.org While many P450 enzymes hydroxylate fatty acids at the terminal (ω) or sub-terminal (ω-1, ω-2, etc.) positions, achieving specific enantioselectivity can be challenging. asm.orgnih.gov For instance, while some P450 peroxygenases can hydroxylate nonanoic acid, they may show a preference for the (S)-enantiomer at the α-position or exhibit low enantioselectivity at other positions. rsc.org Protein engineering is often required to tune the enzyme's active site for the desired regio- and stereoselectivity. beilstein-journals.org

Lipoxygenases (LOXs): A highly promising enzymatic route involves the use of R-specific lipoxygenases. The enzyme 8R-lipoxygenase, found in the coral Plexaura homomalla, specifically oxygenates fatty acids like arachidonic acid at the C8 position to give an (8R)-hydroperoxy derivative. nih.govwikipedia.orgresearchgate.net This hydroperoxide can then be reduced to the corresponding (8R)-alcohol. A proposed chemoenzymatic route would be:

Enzymatic Oxygenation: Treatment of a suitable C9 fatty acid precursor with 8R-lipoxygenase to install the hydroperoxy group at the C8 position with the correct (R)-stereochemistry.

Chemical Reduction: Reduction of the resulting (8R)-8-hydroperoxynonanoic acid using a mild chemical reducing agent (e.g., sodium borohydride or triphenylphosphine) to yield this compound.

This combination leverages the exquisite stereocontrol of the enzyme and the efficiency of chemical reduction.

| Enzyme Class | Example Enzyme | Substrate(s) | Product | Key Feature for Synthesis |

| Cytochrome P450 | CYP153A7 rsc.org | n-Octanoic Acid | 8-Hydroxynonanoic Acid | Regioselective C-H hydroxylation rsc.org |

| Lipoxygenase | 8R-Lipoxygenase nih.govwikipedia.org | Arachidonic Acid | (8R)-hydroperoxy-eicosatetraenoate | Enantioselective oxygenation at C8 with (R)-configuration nih.govwikipedia.org |

For whole-cell biocatalysis, such as using engineered E. coli expressing P450s, key parameters to optimize include:

Medium Composition: Ensuring the growth medium contains necessary nutrients and inducers (e.g., IPTG for protein expression) is essential. constantsystems.com

Reaction Buffers: The pH of the reaction buffer must be maintained within the optimal range for enzyme activity, typically around pH 7.0-8.0. nih.gov

Temperature: Biotransformations are usually conducted at mild temperatures (e.g., 25-37 °C) to maintain enzyme stability and cell viability. nih.gov

Substrate and Cell Concentration: The concentrations of the fatty acid substrate and the whole-cell biocatalyst need to be balanced to maximize productivity without causing substrate or product toxicity to the cells. acs.org

Cofactor Regeneration: P450 monooxygenases require a cofactor like NADPH. beilstein-journals.org In whole-cell systems, the cell's metabolism regenerates this cofactor, but adding a co-substrate like glucose can enhance the regeneration rate. beilstein-journals.orgnih.gov

For reactions using isolated enzymes, such as lipoxygenases or P450 peroxygenases which use hydrogen peroxide, optimization involves:

Enzyme and Substrate Solubility: Fatty acids are often poorly soluble in aqueous buffers. The addition of co-solvents or surfactants may be necessary to improve substrate availability.

H₂O₂ Concentration: For peroxygenases, the concentration of the oxidant, hydrogen peroxide, must be carefully controlled. While it is the required co-substrate, high concentrations can lead to enzyme inactivation. rsc.org

Product Removal: Continuous removal of the product from the reaction mixture can prevent feedback inhibition and drive the reaction towards completion.

Biotechnological Production Through Metabolic Engineering

Substrate Engineering for Enhanced Production

A key advantage of biotechnological production is the ability to use renewable feedstocks. frontiersin.org Instead of relying on petrochemicals, microbial cell factories can convert various bio-based materials into valuable chemicals.

Plant Oils and Fatty Acids: Fatty acids derived from plant oils, such as oleic acid and linoleic acid, are abundant and renewable resources. frontiersin.orgresearchgate.net They can be used as direct substrates for bioconversion into HFAs. researchgate.net For example, ricinoleic acid, a naturally occurring hydroxy fatty acid, is commercially sourced from the oil of the castor bean (Ricinus communis). nih.gov Engineered microbes can be designed to convert more common fatty acids like oleic acid into specific HFAs.

Glucose and Glycerol: Simple sugars like glucose are common feedstocks for de novo biosynthesis, where the microorganism builds the fatty acid backbone from scratch. unl.edu Glycerol, a major byproduct of biodiesel production, is an attractive alternative carbon source that can be converted into HFAs. frontiersin.orgfrontiersin.org

Waste Feedstocks: To further improve sustainability and reduce costs, research is exploring the use of waste materials. For instance, engineered E. coli has been shown to produce the platform chemical 3-hydroxypropionate (B73278) from waste fatty acids found in gutter oil. nih.gov

Table 2: Renewable Feedstocks for Hydroxy Fatty Acid Production

| Feedstock | Description | Microbial System Examples | Reference |

|---|---|---|---|

| Plant Oils/Fatty Acids | Direct substrates for hydroxylation (e.g., oleic, linoleic acid). | E. coli, S. cerevisiae, Candida spp. | frontiersin.orgresearchgate.netnih.gov |

| Glucose | Substrate for de novo synthesis of fatty acids. | E. coli, S. cerevisiae | unl.eduresearchgate.net |

| Glycerol | Byproduct of biodiesel, a reduced carbon source. | E. coli, S. cerevisiae | frontiersin.orgfrontiersin.org |

| Waste Oils | Inexpensive and sustainable fatty acid sources. | E. coli | nih.gov |

Maximizing the production titer requires that the microbial factory can efficiently transport the substrate into the cell and channel it towards the desired product with minimal loss to competing pathways. Key optimization strategies include:

Enhancing Substrate Transport: For fatty acid substrates, overexpression of transporter proteins is a common strategy. In E. coli, co-expressing the fatty acid transporter FadL with the hydroxylation machinery significantly improved the yield of ω-hydroxydecanoic acid. frontiersin.org

Blocking Competing Pathways: As mentioned previously, deleting genes of the β-oxidation pathway (fadD, fadE) is crucial to prevent the degradation of the fatty acid substrate and the HFA product, thereby increasing the carbon flux towards the desired hydroxylation reaction. frontiersin.orgresearchgate.net

Balancing Metabolic Flux: In de novo synthesis, the flux of carbon must be carefully balanced between cell growth and product formation. For example, when producing 3-hydroxypropionate from acetate (B1210297) in E. coli, inhibiting the competing fatty acid synthesis pathway dramatically improved product titers. mdpi.com Similar strategies can be applied to fine-tune the metabolic network for optimal (8R)-8-hydroxynonanoic acid production.

Through the combination of selecting robust microbial hosts, engineering specific metabolic pathways, and optimizing substrate utilization, biotechnology offers a powerful and sustainable platform for the production of this compound and other valuable oleochemicals.

Utilization of Renewable Feedstocks (e.g., Plant Oils, Oleic Acid, Linoleic Acid)

Genetic and Enzyme Engineering for Pathway Optimization

The efficient biotechnological production of this compound relies heavily on the strategic manipulation of metabolic pathways and the enhancement of key enzymatic activities. Genetic and enzyme engineering techniques are pivotal in overcoming bottlenecks, improving yields, and ensuring the stereospecificity of the final product.

Overexpression and Deletion Strategies of Key Enzymes (e.g., BVMOs, Hydratases, Dehydrogenases)

A primary strategy to enhance the production of this compound and other valuable C9 chemicals involves the targeted overexpression of essential enzymes and the deletion of those that divert intermediates into competing pathways. nih.gov Key enzymes in these engineered pathways often include Baeyer-Villiger monooxygenases (BVMOs), hydratases, and dehydrogenases. sciepublish.commdpi.com

For instance, in the production of 9-hydroxynonanoic acid from oleic acid, a multi-enzyme cascade is employed. acs.org This process can involve an oleate (B1233923) hydratase to produce 10-hydroxystearic acid, which is then acted upon by an alcohol dehydrogenase and a BVMO. sciepublish.commdpi.comacs.org Overexpression of a long-chain fatty acid transporter, such as FadL in E. coli, has been shown to significantly increase the rate of whole-cell biotransformation of fatty acids into their corresponding esters, which are precursors to 9-hydroxynonanoic acid. acs.org

In one engineered pathway, E. coli was modified to express a fatty acid double-bond hydratase, a long-chain secondary alcohol dehydrogenase, and an engineered BVMO from Pseudomonas putida KT2440. nih.gov This engineered strain successfully produced C9 chemicals, including n-nonanoic acid and 9-hydroxynonanoic acid, from oleic acid. nih.gov Similarly, the production of 8-aminooctanoic acid from oleic acid involves the hydroxylation of n-octanoic acid by CYP153A7 to yield 8-hydroxynonanoic acid, which is then further converted. rsc.org

To channel metabolic flux towards the desired product, deletion of competing pathways is crucial. A common target for deletion is the fadD gene, which encodes acyl-CoA synthetase, an enzyme involved in the first step of β-oxidation. unl.edu Deleting fadD prevents the degradation of both fatty acid substrates and the resulting hydroxy fatty acid products, leading to increased titers. unl.edu In a study focused on producing ω-hydroxy palmitic acid, the deletion of fadD in E. coli was a key step in creating a strain that could accumulate fatty acids. nih.gov

Furthermore, to prevent the overoxidation of the target hydroxy acid, dehydrogenases involved in its further conversion can be targeted. For example, in the production of 1,9-nonanedioic acid from 9-hydroxynonanoic acid, alcohol and aldehyde dehydrogenases (ChnDE) are expressed. nih.gov However, in the context of producing and accumulating 9-hydroxynonanoic acid, the activity of these dehydrogenases would need to be carefully controlled or eliminated.

The table below summarizes key enzymes and their genetic modification strategies for the production of this compound and related compounds.

| Enzyme | Gene/Organism Source | Genetic Strategy | Impact on Pathway |

| Baeyer-Villiger Monooxygenase (BVMO) | Pseudomonas putida KT2440 | Overexpression, Engineering | Catalyzes the conversion of a ketone precursor to an ester, a key step in the C9 chemical synthesis pathway. nih.gov |

| Oleate Hydratase (OhyA) | Stenotrophomonas maltophilia | Overexpression | Hydrates the double bond of oleic acid to form 10-hydroxystearic acid, an intermediate. mdpi.comacs.org |

| Alcohol Dehydrogenase (ADH) | Micrococcus luteus | Overexpression | Oxidizes the hydroxyl group of the intermediate to a ketone for the subsequent BVMO reaction. mdpi.comacs.org |

| Long-chain fatty acid transporter (FadL) | Escherichia coli | Overexpression | Increases the uptake of fatty acid substrates into the cell, enhancing the overall reaction rate. acs.org |

| Acyl-CoA Synthetase (FadD) | Escherichia coli | Gene Deletion | Blocks the entry of fatty acids and hydroxy fatty acids into the β-oxidation pathway, preventing their degradation. unl.edu |

| Cytochrome P450 (CYP153A7) | Marinobacter aquaeolei | Overexpression | Hydroxylates n-octanoic acid to produce 8-hydroxynonanoic acid. sciepublish.comrsc.org |

| Alcohol/Aldehyde Dehydrogenase (ChnDE) | Acinetobacter sp. | Controlled Expression/Deletion | Prevents the further oxidation of 9-hydroxynonanoic acid to 1,9-nonanedioic acid. nih.gov |

Directed Evolution and Rational Design of Enzymes for Improved Activity and Stability

While overexpression of key enzymes is a foundational step, the inherent properties of these enzymes may not be optimal for industrial bioprocesses. Directed evolution and rational design are powerful tools used to enhance enzyme activity, stability, and specificity. acs.orgmdpi.com

BVMOs, for example, are crucial for the synthesis of C9 chemicals from oleic acid, but their stability can be a limiting factor. nih.gov Structure modeling-based rational design has been employed to engineer the BVMO from Pseudomonas putida KT2440, resulting in improved oxidative and thermal stabilities. nih.gov This multi-level engineering approach has led to significantly higher yields of C9 chemicals like n-nonanoic acid and 9-hydroxynonanoic acid. nih.gov

Similarly, rational design has been applied to cytochrome P450 monooxygenases (CYPs), such as CYP153A, to broaden their substrate range and improve catalytic efficiency. europa.eu By identifying key amino acid residues based on structural information, a library of variants can be created with enhanced properties for producing ω-hydroxy fatty acids. europa.eu

Directed evolution, which mimics natural selection in the laboratory, can be used to evolve enzymes with desired traits without a deep understanding of their structure-function relationships. acs.org This technique has been successfully used to improve the activity of various enzymes, including those involved in the synthesis of hydroxy fatty acids. acs.org For instance, a single residue mutation in the trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase significantly improved its catalytic efficiency toward certain substrates. acs.org

These protein engineering strategies are essential for developing robust biocatalysts that can withstand the rigors of industrial-scale production and efficiently convert substrates into this compound.

Cofactor Engineering and Redox Balance in Engineered Strains

Many of the key enzymes in the biosynthetic pathway for this compound, particularly P450 monooxygenases and dehydrogenases, are dependent on cofactors such as NADPH or NADH. nih.govnih.gov The availability and regeneration of these cofactors are often a rate-limiting step in whole-cell biotransformations. nih.gov Therefore, cofactor engineering and maintaining redox balance are critical for maximizing product yield. acs.orgfrontiersin.org

A common strategy to enhance the supply of NADH is to introduce a cofactor regeneration system. For example, the integration of an NAD+-dependent formate (B1220265) dehydrogenase (FDH) from Candida boidinii into the E. coli chromosome has been shown to significantly increase the intracellular NADH level. nih.gov This, coupled with the deletion of an alcohol dehydrogenase to prevent NADH consumption, led to a nearly threefold increase in the production of ω-hydroxy palmitic acid. nih.gov

Maintaining redox balance is also crucial, as imbalances can inhibit cell growth and product formation. frontiersin.orgbiorxiv.org Metabolic pathways can be designed to be redox-balanced, where the NADH produced in one step is consumed in another. frontiersin.org When designing pathways for compounds like adipic acid, the oxidation of the intermediate ω-hydroxyacid can release an NADH that is required for other reactions, thus balancing the redox state. biorxiv.org

In the context of producing this compound, ensuring a sufficient and continuous supply of NADPH for the P450-catalyzed hydroxylation step is paramount. nih.gov Strategies to achieve this include the overexpression of enzymes in the pentose (B10789219) phosphate (B84403) pathway, which is a major source of NADPH, or the introduction of heterologous enzymes that can regenerate NADPH. nih.gov Careful management of the cellular redox state through these engineering approaches is essential for creating an efficient and high-yielding microbial cell factory.

Bioprocess Development and Scalability Considerations for Research Applications

Translating a successfully engineered microbial strain from the laboratory bench to a larger, more industrially relevant scale presents a unique set of challenges. openaccessjournals.comgenemod.netmdpi.com For research applications, where the goal may be to produce gram-scale quantities of this compound for further study, careful consideration of bioprocess parameters is still necessary to ensure reproducibility and efficiency. celignis.com

One of the primary challenges in scaling up bioprocesses is maintaining optimal conditions for cell growth and product formation. openaccessjournals.commdpi.com Factors such as oxygen transfer, mixing, and heat removal become more difficult to control in larger bioreactors. openaccessjournals.com For aerobic processes that rely on enzymes like P450 monooxygenases, ensuring adequate oxygen supply is critical. openaccessjournals.com

The choice of bioreactor and cultivation strategy is also important. Fed-batch fermentation is a commonly used strategy to achieve high cell densities and product titers by controlling the feeding of nutrients. nih.gov This approach was used to achieve over 1.0 g/L of 8-hydroxygeraniol in a 5.0 L fed-batch fermentation, demonstrating its potential for producing other hydroxylated compounds. nih.gov

For products that may be toxic to the host cells or have low solubility, such as some fatty acids, a two-phase biotransformation system can be employed. nih.gov In this setup, an organic solvent is used to continuously extract the product from the aqueous phase, thereby reducing its concentration in the cellular environment and driving the reaction forward. nih.gov This strategy has been successfully used to produce 4 g/L of ω-hydroxy dodecanoic acid. nih.gov

Developing a scalable and cost-effective bioprocess requires a systematic approach, often involving a scale-down model. genemod.net In this approach, large-scale conditions are replicated in laboratory-scale models to identify optimal strains and process parameters that can then be applied back to the larger scale. genemod.net This iterative process of optimization at a smaller, more manageable scale is crucial for the successful development of bioprocesses for research and, eventually, commercial applications. celignis.com

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of (8R)-8-hydroxynonanoic acid, enabling its separation from complex biological or chemical samples and allowing for accurate quantification. The choice of chromatographic technique depends on the specific research question, the sample matrix, and the required level of sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net For non-volatile compounds like hydroxy fatty acids, a chemical derivatization step is necessary to increase their volatility. researchgate.net This typically involves converting the carboxylic acid and hydroxyl groups into less polar and more volatile esters and ethers, such as trimethylsilyl (B98337) (TMS) derivatives.

Once derivatized, the compound can be separated from other metabolites on a GC column, often a fused silica (B1680970) capillary column. nih.gov The separated components then enter the mass spectrometer, which ionizes and fragments the molecules. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for identification. In metabolite profiling studies, GC-MS can be used to identify and quantify this compound within a broader analysis of a sample's metabolic content. ebi.ac.ukjchr.org The retention time on the GC column and the specific mass spectrum are used to confirm the identity of the compound against a known standard.

Table 1: Illustrative GC-MS Parameters for Hydroxy Fatty Acid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility by converting -OH and -COOH groups to -OTMS and -COOTMS groups. |

| GC Column | TG-5MS (30 m x 0.25 mm, 0.25 µm film) | Separates compounds based on boiling point and polarity. |

| Carrier Gas | Helium at 1 mL/min | Transports the sample through the column. |

| Injector Temperature | 280 °C | Ensures rapid volatilization of the sample. nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum. nih.gov |

| MS Analyzer | Quadrupole | Separates fragment ions based on their mass-to-charge ratio. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of polar and thermally labile compounds like this compound in complex biological matrices, such as plasma or tissue extracts. nih.gov A significant advantage of LC-MS is that it often does not require derivatization, streamlining sample preparation. nih.gov

In a typical LC-MS workflow, the sample is injected into a liquid chromatograph, where it passes through a column (commonly a reversed-phase C18 column) that separates components based on their hydrophobicity. mdpi.com The separated compounds are then introduced into the mass spectrometer, usually via an electrospray ionization (ESI) source, which is a soft ionization technique that typically keeps the molecule intact, showing a prominent [M-H]⁻ ion in negative mode or [M+H]⁺ ion in positive mode. fabad.org.tr Tandem mass spectrometry (LC-MS/MS) can be used for enhanced selectivity and sensitivity by selecting the parent ion, fragmenting it, and monitoring specific product ions. mdpi.com This is crucial for quantifying low-abundance lipids in complex samples like royal jelly or milk. nih.govnih.gov

Chiral Chromatography for Enantiomeric Purity Determination

Determining the enantiomeric purity of 8-hydroxynonanoic acid is critical, as the biological activity of chiral molecules often resides in only one of the enantiomers. acs.org Chiral chromatography is the definitive method for separating enantiomers like this compound from its mirror image, (8S)-8-hydroxynonanoic acid.

This separation can be achieved in two main ways:

Direct Separation: Using a chiral stationary phase (CSP) in either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). nih.govaocs.org Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are commonly used for this purpose. nih.govresearchgate.net The different interactions between the enantiomers and the chiral stationary phase cause them to travel through the column at different rates, leading to their separation. aocs.org

Indirect Separation: By derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. oup.comnih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column. aocs.org

Recent advances have combined liquid chromatography pre-fractionation with chiral SFC-MS to effectively characterize the enantiomeric composition of hydroxy fatty acids in complex biological samples. nih.gov

Spectroscopic Methods for Structural Elucidation in Research Contexts

While chromatography excels at separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of molecules, including the precise assignment of stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

For determining the absolute configuration at the chiral center (C8), advanced NMR techniques are employed. One common method is the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). researchgate.net By forming esters with this compound, two different diastereomers are created (one with (R)-Mosher's acid and one with (S)-Mosher's acid). The differing spatial arrangement of the phenyl group in these diastereomers causes measurable shifts in the ¹H NMR signals of nearby protons, allowing for the assignment of the R or S configuration. gsartor.org Pirkle's reagent is another chiral solvating agent used for determining the absolute configuration of butanolides via NMR. si.edu

Table 2: Representative ¹H and ¹³C NMR Data for Hydroxynonanoic Acids

| Nucleus | Atom Position | Exemplary Chemical Shift (δ) in ppm |

|---|---|---|

| ¹³C NMR | C1 (Carboxyl) | ~180 ppm rsc.org |

| C8 (CH-OH) | ~72 ppm oup.com | |

| C9 (Methyl) | ~23 ppm | |

| ¹H NMR | H8 (Proton on C8) | ~3.7 ppm oup.com |

| H2 (Protons alpha to COOH) | ~2.3 ppm dss.go.th | |

| H9 (Methyl protons) | ~1.2 ppm |

Note: Exact chemical shifts can vary based on the solvent and other experimental conditions. Data is illustrative based on published values for related structures. oup.comdss.go.thrsc.org

High-Resolution Mass Spectrometry for Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of a molecule, allowing for the determination of its elemental formula. lipidmaps.org This capability is crucial for distinguishing this compound (C₉H₁₈O₃) from other compounds that may have the same nominal mass but a different elemental composition. nih.gov

Beyond just confirming the formula, HRMS coupled with tandem mass spectrometry (MS/MS) is a key tool for differentiating between structural isomers, such as 8-hydroxynonanoic acid, 9-hydroxynonanoic acid, and 3-hydroxynonanoic acid. nih.govlipidmaps.org These isomers have the same molecular formula but differ in the position of the hydroxyl group. When their parent ions are fragmented, they produce different sets of product ions. researchgate.net For example, the fragmentation pattern can reveal characteristic losses of water or cleavages adjacent to the hydroxyl group, providing clues to its location on the fatty acid chain. libretexts.org Studies have shown that the fragmentation patterns of different hydroxyoctanoic acid isomers are distinct, allowing for their identification in complex mixtures like exhaled breath condensate. lipidmaps.org This approach can be extended to hydroxynonanoic acid isomers.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (8S)-8-hydroxynonanoic acid |

| (R)-Mosher's acid |

| (S)-Mosher's acid |

| 3-hydroxynonanoic acid |

| 7-hydroxynonanoic acid |

| 8-hydroxyoctanoic acid |

| 9-hydroxynonanoic acid |

| N,O-Bis(trimethylsilyl)trifluoroacetamide |

| Phenylglycine methyl ester |

| Phenylalanine methyl ester |

| Pirkle's reagent |

| Supercritical Fluid Chromatography |

Derivatives, Analogues, and Mechanistic Structure Activity Relationship Studies

Synthesis of Functionalized (8R)-8-Hydroxynonanoic Acid Derivatives

The functional groups of this compound—a terminal carboxylic acid and a secondary alcohol at the (R)-configured C8 position—offer versatile handles for chemical modification. This has enabled the synthesis of diverse derivatives for scientific investigation.

Standard organic synthesis protocols can be readily applied to create ester and amide derivatives of this compound. Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to a more reactive form, such as an acyl chloride, followed by reaction with an alcohol. chemistrysteps.com

Amide synthesis involves reacting the carboxylic acid with an amine. researchgate.net Due to the acid-base reaction between a carboxylic acid and an amine, this transformation is often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to proceed under mild conditions. chemistrysteps.com While extensive libraries of simple esters and amides derived specifically from this compound are not widely reported in the literature, these standard methods are chemically applicable. chemistrysteps.comorganic-chemistry.orgorganic-chemistry.org Research has focused more on complex conjugates, particularly those related to its natural product family, the ascarosides.

A significant area of research has been the synthesis of ascaroside analogues, which are critical for studying chemical communication in nematodes like Caenorhabditis elegans. lsu.edu Ascarosides are a class of glycolipid signaling molecules composed of the 3,6-dideoxysugar L-ascarylose linked to a fatty acid-derived side chain. nih.govmdpi.com this compound serves as the direct precursor for the side chain of the naturally occurring ascaroside known as ascr#10. acs.org

The synthesis of ascaroside analogues allows researchers to investigate structure-activity relationships that govern nematode behavior and development, such as entry into the stress-resistant "dauer" larval stage. lsu.edunih.gov Synthetic strategies involve the glycosylation of the (8R)-hydroxyl group of the nonanoic acid backbone with a protected ascarylose (B1226638) sugar derivative. Subsequent modifications to the fatty acid chain (e.g., changing length, introducing unsaturation) or the ascarylose sugar create a panel of unnatural ascaroside derivatives. lsu.edulsu.edu These synthetic analogues are then tested in bioassays to determine how specific structural features influence their pheromonal activity, such as dauer induction or mate attraction. lsu.edupnas.org

| Ascaroside | Side Chain Origin | Key Biological Function(s) | Reference |

|---|---|---|---|

| ascr#2 | 6-carbon chain with ketone | Dauer induction, male attraction | nih.gov |

| ascr#3 | 9-carbon α,β-unsaturated chain | Dauer induction, strong male attractant, hermaphrodite repellent | mdpi.comnih.gov |

| ascr#10 | This compound | Biosynthetic precursor | acs.org |

| icas#9 | 5-carbon chain with indole-3-carbonyl group | Aggregation pheromone, dauer induction | elifesciences.orgrsc.org |

| hbas#3 | 9-carbon chain with 4-hydroxybenzoyl group | Potent aggregation pheromone (active at femtomolar concentrations) | nih.gov |

Esters, Amides, and Other Conjugates

Influence of Stereochemistry on Derivative Activity

The biological activity of ascarosides is exquisitely sensitive to their three-dimensional structure. nih.gov Even slight modifications to the molecular architecture, including the length of the fatty acid side chain, the position of double bonds, or the identity of attached functional groups, can dramatically alter or eliminate biological function. lsu.eduelifesciences.orgrsc.org

This high degree of specificity strongly implies that the stereochemistry at C8 of the nonanoic acid chain is critical for proper recognition by metabolic enzymes and target receptors. The natural occurrence of the (R) enantiomer in active ascarosides suggests that this specific configuration is essential for creating the correct shape to fit into the binding pockets of its protein partners. While direct comparative studies of synthetic (8R)- versus (8S)-hydroxynonanoic acid derivatives are not extensively documented in pheromone literature, the principles of stereospecificity in biochemistry are well-established. researchgate.net The synthesis of diverse panels of ascaroside analogues for structure-activity relationship studies is founded on the premise that stereochemistry is a key determinant of a molecule's signaling content and potency. lsu.edunih.govlsu.edu Any change to the stereocenter at C8 would be expected to have a profound impact on the molecule's activity profile.

Future Research Directions and Remaining Challenges

Elucidation of Undiscovered Natural Biosynthetic Pathways

While (8R)-8-hydroxynonanoic acid has been identified in various natural contexts, a complete understanding of all its biosynthetic pathways remains elusive. The current knowledge points to its formation through the enzymatic hydration of unsaturated fatty acids or via polyketide synthase (PKS) pathways. However, the full diversity of enzymes and genetic machinery responsible for its production in different organisms is yet to be cataloged.

Future research will likely focus on:

Genomic and Metagenomic Screening: Prospecting diverse microbial and plant genomes for novel enzymes, such as hydratases or specific PKS modules, capable of synthesizing this compound. This could unveil previously unknown biosynthetic routes.

Isotopic Labeling Studies: Employing stable isotope-labeled precursors in organisms known to produce the compound can help trace the metabolic flow and confirm the operative pathways. researchgate.net

Characterization of Novel Enzymes: Once identified, new enzymes will require detailed biochemical characterization to understand their substrate specificity, stereoselectivity, and catalytic mechanisms.

Uncovering these pathways is not only of fundamental scientific interest but could also provide new biocatalytic tools for the industrial production of this compound.

Development of Novel Stereoselective Synthesis Methods

The precise stereochemistry of this compound is crucial for its biological activity and its function as a chiral building block. While some stereoselective synthetic methods exist, there is a continuous drive to develop more efficient, scalable, and environmentally benign approaches.

Key areas for future development include:

Asymmetric Catalysis: Designing novel chiral catalysts for reactions such as asymmetric hydrogenation, hydroxylation, or ring-opening of prochiral precursors to afford the (R)-enantiomer with high selectivity.

Biocatalysis: Expanding the toolkit of enzymes for the stereoselective synthesis of this compound. This includes the engineering of existing enzymes like lipases, esterases, or hydratases for improved activity and selectivity. rsc.orgresearchgate.net For example, enzymatic kinetic resolution has been successfully used to separate enantiomers of related lactones. rsc.org

Chemo-enzymatic Strategies: Combining the advantages of chemical synthesis with the high stereoselectivity of biocatalysis to create efficient and practical synthetic routes.

The development of robust stereoselective methods is paramount for accessing enantiomerically pure this compound for research and potential applications. nih.govresearchgate.netrsc.orgmdpi.commdpi.com

Advancement in Microbial Production Efficiency and Diversity of Microbial Platforms

Microbial fermentation is a promising avenue for the sustainable production of this compound from renewable feedstocks. nih.gov However, achieving high titers, yields, and productivities remains a significant challenge.

Future research will need to address:

Metabolic Engineering: Optimizing the metabolic pathways of production hosts to channel more carbon flux towards the synthesis of the target molecule. This involves the overexpression of key biosynthetic genes and the deletion of competing pathways.

Process Optimization: Fine-tuning fermentation parameters such as media composition, pH, temperature, and aeration to maximize production.

Diversification of Microbial Hosts: Exploring and engineering a wider range of microorganisms, beyond traditional hosts like E. coli and Saccharomyces cerevisiae, that may possess inherent advantages for producing hydroxy fatty acids. nih.govmdpi.com This could include organisms known for their ability to metabolize fatty acids or those that are more robust to industrial process conditions. researchgate.net

The table below summarizes potential microbial platforms and their relevance to organic acid production.

| Microbial Platform | Potential Advantages for this compound Production | Key Research Considerations |

| Escherichia coli | Well-characterized genetics and rapid growth. | Engineering of fatty acid metabolism and tolerance to product. |

| Saccharomyces cerevisiae | Robust industrial workhorse, tolerant to low pH. | Enhancing precursor supply and transport of the product. |

| Yarrowia lipolytica | Natural ability to metabolize lipids and hydrocarbons. mdpi.com | Optimizing pathways for specific hydroxy fatty acid production. |

| Pseudomonas species | Diverse metabolic capabilities, including hydroxylation reactions. researchgate.net | Understanding and harnessing native enzymatic machinery. |

Exploration of Uncharted Biological Roles and Mechanistic Insights in Model Organisms

The biological roles of this compound are not fully understood. While it is a known component of some natural products and has been implicated in certain biological processes, its precise functions and mechanisms of action in various organisms are largely uncharted territories.

Future investigations should aim to:

Identify Molecular Targets: Utilize techniques like affinity chromatography and proteomics to identify the proteins and cellular components that interact with this compound.

Elucidate Signaling Pathways: Investigate how this molecule influences cellular signaling cascades and gene expression in model organisms. For instance, some fatty acid derivatives are known to modulate inflammatory pathways. nih.gov

Phenotypic Screening: Conduct systematic screens in various model organisms (e.g., bacteria, yeast, nematodes, and cell cultures) to uncover novel biological activities.

A deeper understanding of its biological roles could open up new avenues for its application in fields such as agriculture and medicine.

Application in Advanced Materials Science as a Research Monomer

The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it an attractive monomer for the synthesis of novel polymers. Its chirality can introduce unique properties into these materials.

Future research in this area will focus on:

Polymer Synthesis and Characterization: Using this compound to create new polyesters and other polymers. The resulting materials will need to be thoroughly characterized to understand their physical, chemical, and mechanical properties.

Structure-Property Relationships: Investigating how the specific stereochemistry of the monomer influences the macroscopic properties of the polymer, such as crystallinity, thermal stability, and biodegradability.

Biomaterial Development: Exploring the potential of polymers derived from this compound as biocompatible and biodegradable materials for various research applications. tcichemicals.com

The development of new polymers from this chiral monomer could lead to advanced materials with tailored properties for specialized applications.

Q & A

Q. What synthetic methodologies are recommended for producing enantiomerically pure (8R)-8-hydroxynonanoic acid?

this compound is synthesized via asymmetric oxidation or enzymatic resolution. For example, intermediates are characterized using and NMR spectroscopy to confirm regiochemistry and stereochemistry. Key NMR peaks include δ 201.2 (CHO) and δ 179.4 (COOH), with coupling constants (e.g., ) critical for confirming stereochemical integrity . Purification often employs reverse-phase chromatography or recrystallization to achieve >95% enantiomeric excess.

Q. How is the stereochemical configuration of this compound validated experimentally?

Chiral HPLC or polarimetry is used to assess enantiopurity. NMR spectra (e.g., δ 43.6–33.9 ppm for CH groups) and optical rotation data are compared to reference standards. For absolute configuration determination, X-ray crystallography or Mosher ester derivatization may be applied .

Q. What chromatographic techniques are optimal for isolating this compound from complex mixtures?

Reverse-phase HPLC with C18 columns and isocratic elution (e.g., acetonitrile/water with 0.1% formic acid) achieves baseline separation. GC-MS is less common due to the compound’s polarity but can be used with derivatization (e.g., silylation) .

Q. What are the documented biological roles of this compound in model organisms?

In Caenorhabditis elegans, it serves as a precursor for mbas#10, a metabolite involved in chemosensory signaling. Its hydroxyl group is critical for binding to lipid transport proteins, as shown in isotopic tracer studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from differences in assay conditions (e.g., pH, solvent). Dose-response curves should be replicated under standardized protocols. For example, antifungal activity observed in Aspergillus niger (IC = 17.5 μM) may vary in other fungi due to membrane permeability differences . Metabolomic profiling and knockout models can clarify mechanism-specific effects.

Q. What experimental strategies mitigate instability of this compound during long-term storage?

Store under inert gas (N/Ar) at −80°C in amber vials to prevent oxidation. Lyophilization enhances stability for aqueous solutions. Periodic NMR or LC-MS checks (e.g., monitoring degradation peaks at δ 2.48 ppm for decarboxylation products) are recommended .

Q. How do enantiomeric impurities in this compound impact bioactivity studies?

Even 5% (8S)-enantiomer contamination can skew receptor binding assays. Use chiral auxiliaries during synthesis or enzymatic kinetic resolution (e.g., lipase-mediated ester hydrolysis) to minimize impurities. Activity comparisons between enantiomers should include IC ratios and molecular docking simulations .

Q. What advanced analytical approaches quantify this compound in metabolomic datasets?

High-resolution MS (HRMS) with parallel reaction monitoring (PRM) offers specificity in complex matrices. Deuterated internal standards (e.g., this compound-d) correct for ion suppression. For structural validation, MS/MS fragments at m/z 171.26 (M-H) and 153.25 (M-HO) are diagnostic .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.